molecular formula C22H20N2O5S B2378123 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-54-9

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2378123
CAS RN: 922061-54-9
M. Wt: 424.47
InChI Key: QCFMJRHJGPZKOA-UHFFFAOYSA-N
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Description

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • A study explored the use of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which showed potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Synthesis

  • The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, including the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, was studied. This reaction utilized a readily available diaryl prolinol as the chiral ligand and demonstrated high enantioselectivities (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
  • Another study reported the enantioselective alkylation of substituted dibenzo[b,f][1,4]oxazepines with Et2Zn, catalyzed by a (R)-VAPOL-Zn(II) complex. This research represents the first example of such a reaction with cyclic aldimines (Munck, Sukowski, Vila, & Pedro, 2017).

Anticancer and Antimicrobial Activities

  • A study synthesized new benzenesulfonamides bearing the 1,3,4-oxadiazole moiety and evaluated them for anti-HIV and antifungal activities. This highlights the compound's potential in developing treatments for infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
  • Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules was explored, with some compounds showing significant anticancer activity against various human cancer cell lines (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Environmental and Analytical Chemistry

  • Research on the fast, low-pressurized microwave-assisted extraction of benzenesulfonamide compounds from soil samples was conducted. This study contributes to the understanding of environmental contamination and offers methods for determining the presence of emerging contaminants in soils (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are downstream of the Dopamine D2 receptor.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion. The exact downstream effects can vary depending on the specific pathway and the location in the CNS where the inhibition occurs .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. For example, in the context of treating central nervous system disorders, the inhibition of the Dopamine D2 receptor can help to alleviate symptoms .

properties

IUPAC Name

4-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-28-16-9-11-17(12-10-16)30(26,27)23-15-8-13-20-18(14-15)22(25)24(2)19-6-4-5-7-21(19)29-20/h4-14,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFMJRHJGPZKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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